Chloro(triethyl)-lambda5-phosphane;gold
Description
Chloro(triethylphosphine)gold(I) (chemical formula: (C₂H₅)₃PAuCl; molecular weight: 350.58 g/mol) is a mononuclear gold(I) complex featuring a linear coordination geometry. It is synthesized via reactions of triethylphosphine with gold(I) precursors, such as [AuCl(tht)] (tht = tetrahydrothiophene), under mild conditions . The compound is a whitish to light purple crystalline solid with a melting point of 84–86°C and serves as a precursor in catalytic and medicinal applications . Key properties include its volatility, solubility in organic solvents (e.g., dichloromethane), and reactivity toward thiols and other nucleophiles .
Historically, this compound (marketed as SK&F 36914) demonstrated efficacy as an oral chrysotherapy agent for rheumatoid arthritis, showing equipotency to injectable gold sodium thiomalate but with reduced renal toxicity . Its stability and ligand-exchange kinetics are influenced by the triethylphosphine ligand’s moderate electron-donating capacity and steric profile .
Properties
IUPAC Name |
chloro(triethyl)-λ5-phosphane;gold | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16ClP.Au/c1-4-8(7,5-2)6-3;/h8H,4-6H2,1-3H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRYEVFQRXVJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)(CC)Cl.[Au] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16AuClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Ligand Effects
Gold(I) phosphine complexes exhibit linear two-coordinate geometries, but ligand properties critically modulate reactivity and stability:
Key Observations :
- Ligand Size and Stability : Bulky ligands (e.g., PPh₃, L14) increase steric protection, reducing decomposition rates but slowing reaction kinetics. For example, triphenylphosphine complexes are less reactive toward thiols compared to triethylphosphine derivatives .
- Electron-Donating Effects: Trimethylphosphine (PMe₃) is a stronger σ-donor than PEt₃, leading to shorter Au–P bond lengths (theoretical studies) .
Q & A
Q. What are the standard methods for synthesizing Chloro(triethyl)-λ⁵-phosphane;gold complexes?
Answer: A widely used two-step synthesis involves dissolving elemental gold in aqua regia to form AuCl₄⁻, followed by ligand exchange with triethylphosphine. For example:
Step 1 : Gold is dissolved in boiling aqua regia to yield HAuCl₄.
Step 2 : Ligand substitution with triethylphosphine (PEt₃) under reflux in dichloromethane produces the target complex.
Yields typically exceed 90% when using optimized stoichiometry (1:1 Au:P ratio) and inert atmospheric conditions to prevent oxidation .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Ligand Ratio (Au:P) | 1:1.2 | 92 | |
| Solvent | Dichloromethane | 93 | |
| Reaction Time | 2 hours (reflux) | 90 |
Q. What spectroscopic and structural characterization techniques are most effective for these complexes?
Answer: Key methods include:
Q. Table 2: Characterization Data
| Technique | Key Observation | Reference |
|---|---|---|
| ³¹P NMR | δ 38 ppm (sharp singlet) | |
| X-ray Diffraction | Au-P bond = 2.28 Å | |
| ESI-MS | [Au(PEt₃)Cl]⁺ at m/z 452.1 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields or reaction kinetics?
Answer: Contradictions often arise from variations in ligand purity, solvent moisture, or Au oxidation states. Systematic approaches include:
- Controlled Replication : Reproduce experiments using anhydrous solvents and rigorously purified PEt₃ .
- Kinetic Profiling : Monitor reaction progress via in situ ³¹P NMR to identify rate-limiting steps .
- Computational Modeling : Use DFT calculations to predict ligand exchange energetics and optimize conditions .
Q. What mechanistic insights explain the role of these complexes in catalytic cycles?
Answer: The Au(I) center facilitates transmetalation and oxidative addition steps in cross-coupling reactions. For example:
- Transmetalation : Au-PEt₃ complexes transfer organic groups (e.g., aryl, vinyl) to Pd or Ni catalysts, as shown in Suzuki-Miyaura couplings .
- Steric Effects : Bulky PEt�₃ ligands hinder undesired side reactions, enhancing selectivity for C–C bond formation .
- Theoretical Frameworks : Ligand-to-metal charge transfer (LMCT) models explain redox stability during catalysis .
Q. How can computational methods improve the design of experiments involving these complexes?
Answer:
- Density Functional Theory (DFT) : Predicts ligand binding energies and reaction pathways (e.g., Au–Cl bond dissociation).
- AI-Driven Optimization : Platforms like COMSOL Multiphysics simulate reaction conditions (e.g., solvent polarity, temperature) to maximize yield .
- Mechanistic Validation : Compare computed activation barriers with experimental kinetic data to refine catalytic cycles .
Q. What strategies address challenges in synthesizing air-sensitive Chloro(triethyl)-λ⁵-phosphane;gold complexes?
Answer:
Q. How do steric and electronic properties of triethylphosphine influence catalytic activity?
Answer:
- Steric Demand : PEt₃’s cone angle (~132°) prevents agglomeration of Au nanoparticles, maintaining catalytic surface area .
- Electronic Effects : Strong σ-donor ability stabilizes Au(I), reducing susceptibility to oxidation .
- Comparative Studies : Replace PEt₃ with PPh₃ (weaker donor) to quantify electronic contributions to reaction rates .
Q. What are emerging applications in biomedical research for these complexes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
